molecular formula C12H13NO4 B1672206 5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester CAS No. 478336-92-4

5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester

Cat. No. B1672206
M. Wt: 235.24 g/mol
InChI Key: AIXMJTYHQHQJLU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids . These are phenols that are unsubstituted at the 2-position .


Molecular Structure Analysis

The crystal structure of MIF complexed with this compound, an inhibitor of MIF d-dopachrome tautomerase activity, reveals that it binds to the same position of the active site as p-hydroxyphenylpyruvic acid, a substrate of MIF .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known to inhibit several MIF biological activities .

Scientific Research Applications

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A pivotal study on (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1) demonstrated its significant role in inhibiting the proinflammatory cytokine MIF. Through critical modifications and chiral resolution, researchers were able to significantly enhance the compound's potency against MIF tautomerase activity, making compound (R)-17 20-fold more potent than ISO-1 with an IC(50) of 550 nM (Cheng & Al-Abed, 2006).

Germination Inhibition

Another research avenue explores the compound's role in germination inhibition, where a structurally similar compound was isolated from Erigeron annuus flowers. This compound exhibited significant inhibitory effects on lettuce seed germination, alongside other identified active constituents, highlighting potential agricultural applications (Oh et al., 2002).

Transformation and Synthesis of Derivatives

The compound's scaffold has been utilized in a domino reaction under metal relay catalysis, producing 4-acylpyrrole-2-carboxylic acid derivatives from 5-alkoxy- or 5-aminoisoxazoles with high yield. This process illustrates the compound's versatility in synthesizing novel pyrrole derivatives, which could have significant implications in medicinal chemistry (Galenko et al., 2015).

Novel Comenic Acid Derivatives

Research into novel comenic acid derivatives containing isoxazole and isothiazole moieties derived from a similar chemical scaffold showed a synergistic effect with the first-line antitumor drug Temobel in brain tumors chemotherapy. This suggests potential for development into effective cancer therapeutics (Kletskov et al., 2018).

properties

IUPAC Name

methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMJTYHQHQJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester

CAS RN

478336-92-4
Record name ISO-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISO-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester
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5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester
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5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester
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5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester
Reactant of Route 5
5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester
Reactant of Route 6
5-Isoxazoleacetic acid, 4,5-dihydro-3-(4-hydroxyphenyl)-, methyl ester

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